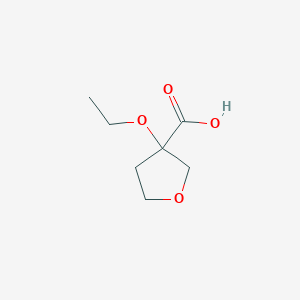
3-Ethoxyoxolane-3-carboxylic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-Ethoxyoxolane-3-carboxylic acid is an organic compound with the molecular formula C7H12O4 and a molecular weight of 160.17 . It is a liquid at room temperature .
Molecular Structure Analysis
The IUPAC name for 3-Ethoxyoxolane-3-carboxylic acid is 3-ethoxytetrahydrofuran-3-carboxylic acid . The InChI code is 1S/C7H12O4/c1-2-11-7(6(8)9)3-4-10-5-7/h2-5H2,1H3,(H,8,9) .Physical And Chemical Properties Analysis
3-Ethoxyoxolane-3-carboxylic acid is a liquid at room temperature . More specific physical and chemical properties such as boiling point, melting point, and solubility were not found in the search results.Scientific Research Applications
Carboxylic Acids in Biocatalyst Inhibition and Fermentation Processes
Carboxylic acids, including structures similar to 3-ethoxyoxolane-3-carboxylic acid, play a significant role in biotechnological applications, particularly in fermentation processes. They can act as inhibitors to microbial growth in fermentative production, highlighting the importance of understanding their impact on industrial microorganisms. Strategies to enhance microbial tolerance against such inhibitors are crucial for improving biotechnological processes (Jarboe, Liu, & Royce, 2013).
Environmental Implications of Carboxylic Acid Derivatives
Research on alkylphenol ethoxylates and their carboxylate derivatives, which are structurally related to 3-ethoxyoxolane-3-carboxylic acid, underscores their environmental persistence and potential endocrine-disrupting effects. Understanding the environmental fate of such compounds is critical for assessing their ecological impact and for developing strategies to mitigate their presence in natural waters (Ying, Williams, & Kookana, 2002).
Antioxidant Activity of Carboxylic Acids
The antioxidant properties of carboxylic acids and their derivatives have been extensively studied, indicating their potential for use in medical and food industries. Reviews on analytical methods used in determining antioxidant activity highlight the importance of understanding these properties for the development of functional foods and pharmaceuticals (Munteanu & Apetrei, 2021).
Biotechnological Routes from Lactic Acid
Lactic acid, a hydroxycarboxylic acid, serves as a precursor for a variety of chemicals through both chemical and biotechnological routes. This demonstrates the versatility of carboxylic acids in producing valuable industrial chemicals, highlighting potential pathways for the utilization of compounds like 3-ethoxyoxolane-3-carboxylic acid in green chemistry applications (Gao, Ma, & Xu, 2011).
Safety and Hazards
The safety information available indicates that 3-Ethoxyoxolane-3-carboxylic acid has some hazards associated with it. The hazard statements include H302, H315, H319, and H335 . Precautionary measures include P261, P264, P270, P271, P280, P301+P312, P302+P352, P304+P340, P305+P351+P338, P312, P330, P332+P313, P337+P313, P362, P403+P233, P405, and P501 .
Mechanism of Action
Target of Action
The primary targets of 3-Ethoxyoxolane-3-carboxylic acid are currently unknown. This compound is a relatively new chemical entity and research into its specific targets is ongoing .
Mode of Action
As a carboxylic acid derivative, it may interact with various biological targets through hydrogen bonding and other non-covalent interactions
Biochemical Pathways
Given its structural similarity to other oxolane derivatives, it may be involved in similar biochemical pathways . .
Pharmacokinetics
As a small, polar molecule, it is likely to be well absorbed and distributed throughout the body
Result of Action
The molecular and cellular effects of 3-Ethoxyoxolane-3-carboxylic acid’s action are currently unknown. Given its structural features, it may have the potential to interact with a variety of cellular targets and exert diverse effects
Action Environment
The action, efficacy, and stability of 3-Ethoxyoxolane-3-carboxylic acid can be influenced by various environmental factors. These may include pH, temperature, and the presence of other molecules in the environment
properties
IUPAC Name |
3-ethoxyoxolane-3-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H12O4/c1-2-11-7(6(8)9)3-4-10-5-7/h2-5H2,1H3,(H,8,9) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PXVVXCMOGWWXJR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1(CCOC1)C(=O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H12O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
160.17 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





![N-(4-isopropylphenyl)-N-(3-methoxybenzyl)[1,2,4]triazolo[4,3-a]pyridine-8-sulfonamide](/img/structure/B2715672.png)


![N-(benzo[d]thiazol-2-yl)-2-((3-(3-fluorophenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)acetamide](/img/structure/B2715677.png)



![5-[(Piperidin-4-yl)methyl]pyridin-2-amine](/img/structure/B2715683.png)
![4-benzoyl-N-[2-(4-nitrophenyl)-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]benzamide](/img/structure/B2715684.png)
